molecular formula C7H10N2OS B1281644 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde CAS No. 85656-49-1

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1281644
CAS No.: 85656-49-1
M. Wt: 170.23 g/mol
InChI Key: ZEJDCOIUGAVMFI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde is an organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine. One common method involves the cyclization of a precursor compound, such as 2-bromo-4-methylthiazole, with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent like toluene or ethanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4-methylthiazole: Similar structure but lacks the aldehyde group.

    4-Methyl-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the dimethylamino group.

    2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde: Similar structure but with different substitution patterns.

Uniqueness

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJDCOIUGAVMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511362
Record name 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85656-49-1
Record name 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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